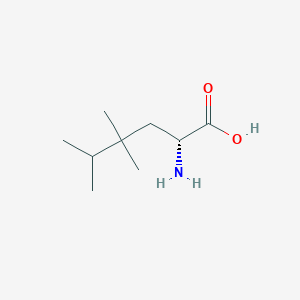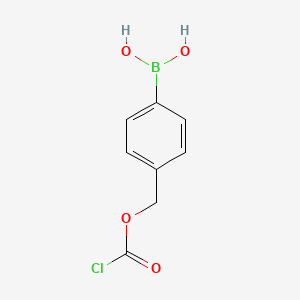
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and methanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique properties allow for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid moiety to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorocarbonyl group can also participate in various substitution reactions, depending on the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxycarbonylphenylboronic Acid: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group.
[4-(Chlorocarbonyl)phenyl]boronic Acid: Lacks the oxy-methyl linkage.
Uniqueness
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chlorocarbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H8BClO4 |
|---|---|
Peso molecular |
214.41 g/mol |
Nombre IUPAC |
[4-(carbonochloridoyloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO4/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 |
Clave InChI |
HKDDJRBMLRCZQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)COC(=O)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
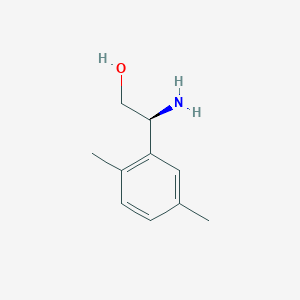
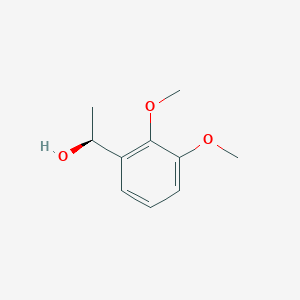
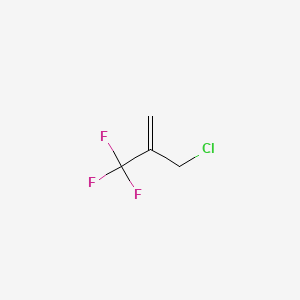

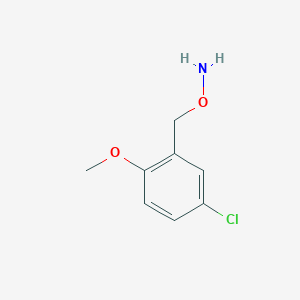

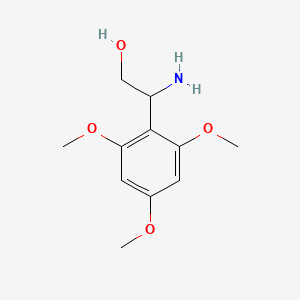
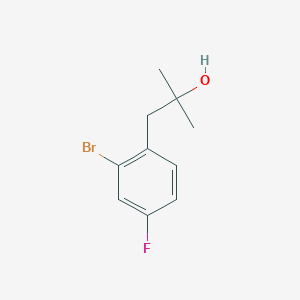
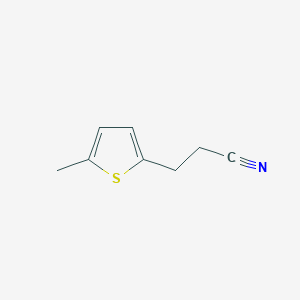
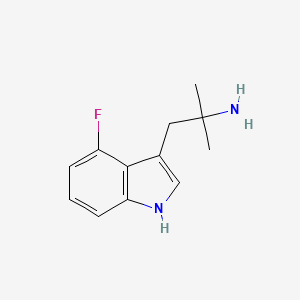
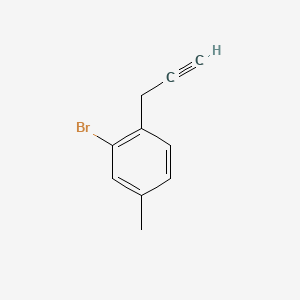
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
